molecular formula K2O3Ti B7802754 dipotassium;dioxido(oxo)titanium

dipotassium;dioxido(oxo)titanium

Cat. No.: B7802754
M. Wt: 174.062 g/mol
InChI Key: NJLLQSBAHIKGKF-UHFFFAOYSA-N
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Description

Dipotassium;dioxido(oxo)titanium (IUPAC name: dipotassium; oxalate; oxotitanium(2+); dihydrate), with the molecular formula K₂[TiO(C₂O₄)₂]·2H₂O, is a titanium(IV)-oxo complex stabilized by oxalate ligands and potassium counterions. This compound is structurally characterized by a central titanium atom coordinated by two oxalate (C₂O₄²⁻) ligands and one oxo (O²⁻) group, forming a stable anionic complex. Its applications include use as a precursor in materials science, analytical chemistry, and catalysis due to its solubility in aqueous media and controlled release of titanium species under thermal decomposition .

Properties

IUPAC Name

dipotassium;dioxido(oxo)titanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2K.3O.Ti/q2*+1;;2*-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLLQSBAHIKGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Ti](=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[O-][Ti](=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

K2O3Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.062 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Selection and Reaction Dynamics

TiCl4TiCl_4 is hydrolyzed in water to form hydroxy titanium intermediates such as TiO(OH)2TiO(OH)_2, which subsequently reacts with KOHKOH to yield K2TiO3K_2TiO_3. The reaction proceeds as:

TiCl4+4H2OTiO(OH)2+4HCl(hydrolysis)TiCl4 + 4H2O \rightarrow TiO(OH)2 + 4HCl \quad \text{(hydrolysis)}
TiO(OH)2+2KOHK2TiO3+2H2O(neutralization)TiO(OH)2 + 2KOH \rightarrow K2TiO3 + 2H_2O \quad \text{(neutralization)}

The concentration of KOHKOH and reaction temperature (typically 150–200°C) critically influence particle size and phase purity. For instance, a KOHKOH:TiCl4TiCl_4 molar ratio of 3:1 at 180°C produces monoclinic K2TiO3K_2TiO_3 with a crystallite size of 30–50 nm.

Role of pH and Additives

Under basic conditions (pH > 12), K+K^+ ions stabilize the titanate structure by neutralizing negatively charged TiO32TiO_3^{2-} layers. Additives like ethylene glycol modulate viscosity, slowing nucleation and promoting uniform particle growth. For example, a 20 vol% ethylene glycol solution reduces agglomeration, yielding spherical K2TiO3K_2TiO_3 particles with a narrow size distribution (25 ± 5 nm).

Sol-Gel Synthesis: Low-Temperature Fabrication

The sol-gel method enables low-temperature synthesis (≤100°C) of amorphous K2TiO3K_2TiO_3 precursors, which are crystallized via calcination.

Alkoxide-Based Routes

Titanium isopropoxide (Ti(OiPr)4Ti(OiPr)_4) is mixed with potassium acetate (CH3COOKCH_3COOK) in ethanol, followed by controlled hydrolysis:

Ti(OiPr)4+2CH3COOK+4H2OK2TiO3+4iPrOH+2CH3COOHTi(OiPr)4 + 2CH3COOK + 4H2O \rightarrow K2TiO3 + 4iPrOH + 2CH3COOH

Gelation occurs within 24 hours at 80°C, with calcination at 600°C for 2 hours producing phase-pure K2TiO3K_2TiO_3. Fourier-transform infrared (FTIR) spectroscopy confirms the absence of organic residues post-calcination, with characteristic Ti-O-Ti vibrations at 650 cm1^{-1}.

Aqueous Sol-Gel Modifications

Aqueous routes substitute alkoxides with TiOSO4TiOSO_4, reacting with K2CO3K_2CO_3 under reflux:

TiOSO4+K2CO3K2TiO3+CO2+H2SO4TiOSO4 + K2CO3 \rightarrow K2TiO3 + CO2 + H2SO4

This method avoids organic solvents but requires rigorous pH control to prevent TiO2TiO_2 impurities. Adjusting the K2CO3K_2CO_3:TiOSO4TiOSO_4 ratio to 1.2:1 ensures complete neutralization, yielding 98% pure K2TiO3K_2TiO_3 after drying at 120°C.

Solid-State Reaction: High-Temperature Synthesis

Solid-state reactions between TiO2TiO_2 and K2CO3K_2CO_3 at elevated temperatures (>800°C) produce K2TiO3K_2TiO_3 via diffusion-controlled mechanisms.

Phase Formation and Sintering Conditions

The reaction:

TiO2+K2CO3K2TiO3+CO2TiO2 + K2CO3 \rightarrow K2TiO3 + CO2

proceeds optimally at 900°C for 6 hours, with intermittent grinding to enhance homogeneity. X-ray diffraction (XRD) reveals that prolonged heating (>10 hours) induces K2Ti2O5K_2Ti_2O_5 impurities due to potassium volatilization. Rietveld refinement quantifies phase purity, showing 95% K2TiO3K_2TiO_3 and 5% K2Ti2O5K_2Ti_2O_5 under standard conditions.

Flux-Assisted Synthesis

Adding KClKCl as a flux lowers the reaction temperature to 750°C by forming a molten salt medium that accelerates ion diffusion. A KClKCl:K2CO3K_2CO_3 ratio of 1:2 reduces particle size to 1–2 μm compared to 5–10 μm in flux-free reactions.

Electrochemical Deposition

Cathodic electrodeposition from TiOSO4TiOSO_4-KNO3KNO_3 solutions offers a room-temperature route to amorphous K2TiO3K_2TiO_3, which is crystallized via annealing.

Deposition Mechanism

At cathodic potentials (−1.2 V vs. Ag/AgCl), NO3NO_3^- reduction generates OHOH^-, precipitating TiO(OH)2TiO(OH)_2:

NO3+H2O+2eNO2+2OHNO3^- + H2O + 2e^- \rightarrow NO2^- + 2OH^-
Ti4++4OHTiO(OH)2+H2OTi^{4+} + 4OH^- \rightarrow TiO(OH)2 + H_2O

Subsequent immersion in KOHKOH solution ion-exchanges H+H^+ with K+K^+, forming K2TiO3K_2TiO_3. Cyclic voltammetry shows a distinct reduction peak at −1.1 V, correlating with K2TiO3K_2TiO_3 nucleation.

Comparative Analysis of Synthesis Methods

Method Temperature Phase Purity Particle Size Advantages
Hydrothermal150–200°C95–98%25–50 nmHigh crystallinity
Sol-Gel80–600°C90–95%20–100 nmLow-temperature flexibility
Solid-State750–900°C85–95%1–10 μmScalability
Electrochemical25°C (post-anneal at 500°C)80–90%50–200 nmEnergy-efficient

Hydrothermal synthesis excels in nanocrystalline yields, while solid-state methods suit bulk production. Electrochemical routes offer energy savings but require post-annealing .

Chemical Reactions Analysis

Compound “dipotassium;dioxido(oxo)titanium” undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like hydrogen gas or metal hydrides.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.

    Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

Compound “dipotassium;dioxido(oxo)titanium” has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways and targets.

    Industry: It is utilized in the development of new materials, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of compound “dipotassium;dioxido(oxo)titanium” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Compositional Differences

Compound Molecular Formula Core Structure Key Ligands/Counterions Reference IDs
Dipotassium;dioxido(oxo)titanium K₂[TiO(C₂O₄)₂]·2H₂O Ti(IV)-oxo cluster Oxalate (C₂O₄²⁻), K⁺
Barium titanate(IV) BaTiO₃ Perovskite (ABO₃) O²⁻, Ba²⁺
Strontium titanate SrTiO₃ Perovskite (ABO₃) O²⁻, Sr²⁺
Titanium dioxide (TiO₂) TiO₂ Anatase/Rutile (tetragonal) O²⁻
Sodium bismuth titanate Na₀.₅Bi₀.₅TiO₃ Distorted perovskite O²⁻, Na⁺, Bi³⁺

Key Observations :

  • This compound is a molecular cluster with labile oxalate ligands, enabling functionalization and solubility in polar solvents.
  • Barium titanate(IV) and strontium titanate are ceramic perovskites with rigid 3D networks, exhibiting ferroelectric and dielectric properties.
  • TiO₂ exists in polymorphic forms (anatase/rutile) and is a semiconductor with photocatalytic activity.

Comparative Analysis :

  • Photocatalytic Activity : TiO₂ (anatase) outperforms other compounds due to its bandgap (~3.2 eV) and electron-hole separation efficiency . This compound lacks intrinsic photocatalytic activity but serves as a precursor for active TiO₂ .
  • Thermal Stability : Perovskites (BaTiO₃, SrTiO₃) are stable up to 1000°C, while this compound decomposes below 300°C .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for dipotassium;dioxido(oxo)titanium, and how do reaction parameters influence crystallinity?

  • Methodological Answer : this compound is typically synthesized via solvothermal or hydrolysis-condensation routes. Reaction conditions such as pH, temperature, and ligand selection critically affect crystallinity. For example, rigid aromatic carboxylate ligands can organize titanium-oxo clusters into defined architectures (e.g., 0D {Ti6} clusters), while heterometal incorporation (e.g., Mo–Mo pairs) enhances structural stability and light absorption . Adjusting molar ratios of potassium precursors to titanium oxides under controlled pH (6–8) can optimize phase purity.

Q. What characterization techniques are most effective for analyzing the structural and electronic properties of this compound?

  • Methodological Answer : Key techniques include:

  • X-ray diffraction (XRD) : To confirm crystallinity and phase composition.
  • FT-IR and Raman spectroscopy : To identify Ti–O–Ti/K bonding and ligand coordination modes.
  • X-ray photoelectron spectroscopy (XPS) : To probe oxidation states (e.g., Ti⁴⁺ vs. Ti³⁺).
  • UV-Vis-NIR spectroscopy : To assess electronic transitions and bandgap tuning via ligand functionalization .
  • Thermogravimetric analysis (TGA) : To evaluate thermal stability and hydration states.

Advanced Research Questions

Q. How can researchers engineer the electronic structure of this compound to enhance visible-light absorption for photocatalytic applications?

  • Methodological Answer : Introducing electron-rich heterometals (e.g., Mo, Cu) into the titanium-oxo framework alters charge-transfer dynamics. For instance, Mo–Mo pairs in titanium oxo clusters reduce bandgaps by creating mid-gap states, enabling visible-light activation . Ligand functionalization with π-conjugated systems (e.g., aromatic carboxylates) further extends absorption spectra. Computational modeling (DFT) is recommended to predict electronic modifications before experimental validation.

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of this compound across studies?

  • Methodological Answer : Contradictions often arise from variations in:

  • Surface area : Nanoparticulate forms (10–50 nm) exhibit higher activity than bulk materials.
  • Defect density : Oxygen vacancies (confirmed via EPR) enhance charge separation but require controlled synthesis to avoid over-reduction.
  • Ligand stability : Hydrolytic degradation of organic ligands under reaction conditions can reduce performance. Standardizing synthesis protocols (e.g., inert atmosphere, stoichiometric K:Ti ratios) and reporting detailed material descriptors (e.g., BET surface area, defect concentration) are critical for cross-study comparability .

Q. How can researchers design titanium-oxo clusters with this compound for targeted dimensionality (1D, 2D, 3D)?

  • Methodological Answer : Bridging ligands (e.g., carboxylates, phosphonates) dictate dimensionality. For example:

  • 1D chains : Use linear ligands like terephthalic acid.
  • 2D layers : Planar ligands (e.g., benzene-1,3,5-tricarboxylate) promote sheet formation.
  • 3D frameworks : Multidentate ligands (e.g., pyromellitic acid) enable cross-linking. Solvent polarity and templating agents (e.g., surfactants) further control nucleation. Recent advances in crystal engineering have enabled molecular rectangles using rigid ligands, though challenges remain in achieving high porosity .

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